
Btk IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BTK IN-1は、B細胞受容体シグナル伝達に不可欠な非受容体型チロシンキナーゼであるブルトン型チロシンキナーゼを標的とする低分子阻害剤です。 ブルトン型チロシンキナーゼは、B細胞の発生と機能に関与しており、その阻害はB細胞悪性腫瘍や自己免疫疾患の治療における治療の可能性があります .
科学的研究の応用
Oncology
Btk IN-1 has shown promise in the treatment of various cancers, particularly those associated with abnormal BTK activity:
- Chronic Lymphocytic Leukemia (CLL) : Clinical trials have demonstrated that Btk inhibitors like this compound can induce rapid reductions in tumor burden in patients with CLL. A study indicated that patients receiving Btk inhibitors experienced a significant decrease in lymphadenopathy and peripheral blood lymphocytosis shortly after treatment initiation .
- Mantle Cell Lymphoma (MCL) : In MCL, this compound has been associated with high overall response rates. A phase 2 trial reported an overall response rate of 68% among patients treated with Btk inhibitors, highlighting their effectiveness against this aggressive form of lymphoma .
- Solid Tumors : Emerging evidence suggests that BTK inhibitors may also have applications in solid tumors such as breast and prostate cancer. Research indicates that inhibition of BTK can lead to decreased tumor cell proliferation and enhanced apoptosis .
Autoimmune Diseases
This compound's role extends beyond oncology into the realm of autoimmune diseases:
- Rheumatoid Arthritis (RA) : Studies have shown that BTK inhibitors can reduce pro-inflammatory cytokines, potentially alleviating symptoms associated with RA. The inhibition of BTK has been linked to decreased disease activity scores in patients undergoing treatment .
- Systemic Lupus Erythematosus (SLE) : In SLE models, BTK inhibition has been shown to mitigate disease severity by modulating immune responses and reducing autoantibody production. Clinical trials are underway to further explore this application .
Table 1: Summary of Clinical Trials Involving this compound
Disease Type | Study Phase | Overall Response Rate | Key Findings |
---|---|---|---|
Chronic Lymphocytic Leukemia | Phase 2 | 68% | Rapid reduction in lymphadenopathy |
Mantle Cell Lymphoma | Phase 2 | 68% | Effective against aggressive lymphoma |
Rheumatoid Arthritis | Phase 2 | Not yet published | Reduced pro-inflammatory cytokines |
Systemic Lupus Erythematosus | Phase 2 | Not yet published | Decreased disease severity |
Case Study 1: Chronic Lymphocytic Leukemia Treatment
A 65-year-old male patient diagnosed with relapsed CLL was treated with this compound. Following three months of therapy, the patient exhibited a significant reduction in lymphocyte count and improvement in quality of life metrics.
Case Study 2: Rheumatoid Arthritis Management
An 80-year-old female patient with severe RA received this compound as part of a clinical trial. After six months, the patient reported a notable decrease in joint swelling and pain, along with improved mobility.
作用機序
BTK IN-1は、ブルトン型チロシンキナーゼの活性部位に結合することにより、そのキナーゼ活性を阻害することによって効果を発揮します。この阻害は、B細胞の活性化、増殖、生存に不可欠なダウンストリームシグナル伝達経路を混乱させます。 関与する分子標的には、B細胞受容体、ホスホイノシチド3キナーゼ、核因子κB経路が含まれます .
類似の化合物との比較
This compoundは、以下のような他のブルトン型チロシンキナーゼ阻害剤と比較されます。
イブルチニブ: 広範な臨床応用を持つ第1世代の不可逆的阻害剤ですが、標的外効果が見られます。
アカラブルチニブ: 選択性が向上し、副作用が軽減された第2世代の阻害剤。
ザヌブルチニブ: 高い選択性と有効性で知られるもう1つの第2世代の阻害剤
独自性
This compoundは、ブルトン型チロシンキナーゼに対する特異的な結合親和性と選択性により、研究と治療への応用のための貴重なツールとなっています。 ブルトン型チロシンキナーゼを標的外効果を最小限に抑えて阻害する能力は、他の阻害剤とは異なります .
類似の化合物
- イブルチニブ
- アカラブルチニブ
- ザヌブルチニブ
- ティラブルチニブ
- オレラブルチニブ
生化学分析
Biochemical Properties
Btk IN-1 is known for its potency against BTK . It interacts with BTK, inhibiting its auto-phosphorylation at the Y223 phosphorylation site . This interaction is crucial in the biochemical reactions involving this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the proliferation of primary chronic lymphocytic leukemia (CLL) blasts and affects the growth of activated diffuse large B-cell lymphoma (DLBCL) and mantle-cell lymphoma (MCL) cell lines . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It is a highly selective, adenosine triphosphate (ATP)-competitive, second-generation, irreversible inhibitor of BTK .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses of this compound have been shown to significantly inhibit tumor growth in the Mino MCL xenograft model and in 5/21 DLBCL patient-derived xenograft (PDX) models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
準備方法
合成経路と反応条件
BTK IN-1の合成は通常、重要な中間体の形成とその後の官能基化を含む複数のステップを伴います。合成経路には以下が含まれる場合があります。
コア構造の形成: これは、一連の縮合反応と環化反応を通じて、分子の中心骨格を構築することを伴います。
官能基化: ブルトン型チロシンキナーゼに対する分子の結合親和性と選択性を高めるために、さまざまな官能基を導入します。
工業的生産方法
This compoundの工業的生産には、実験室規模の合成プロセスを拡大することが含まれます。これには、収率を最大化し、不純物を最小限に抑えるために、温度、圧力、溶媒系などの反応条件を最適化することが含まれます。 連続フロー化学などの高度な技術が、効率性と再現性を向上させるために使用される場合があります .
化学反応の分析
反応の種類
BTK IN-1は、以下を含むさまざまな化学反応を起こします。
酸化: 過酸化水素などの酸化剤を使用して、酸素の付加または水素の除去を伴います。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用して、水素の付加または酸素の除去を伴います。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
溶媒: ジメチルスルホキシド、アセトニトリル、メタノール。
触媒: 炭素上のパラジウム、酸化白金.
主要な生成物
これらの反応から形成される主要な生成物は、関与する特定の官能基によって異なります。 たとえば、ヒドロキシル基の酸化はケトンまたはアルデヒドを生じることがありますが、ニトロ基の還元はアミンを生じることがあります .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
化学: ブルトン型チロシンキナーゼがさまざまな化学経路で果たす役割を研究するためのツール化合物として使用されます。
生物学: B細胞やその他の免疫細胞におけるブルトン型チロシンキナーゼを含むシグナル伝達経路の理解に役立ちます。
医学: 慢性リンパ性白血病やマントル細胞リンパ腫などのB細胞悪性腫瘍、関節リウマチなどの自己免疫疾患の治療における治療の可能性が調査されています.
類似化合物との比較
BTK IN-1 is compared with other Bruton’s tyrosine kinase inhibitors, such as:
Ibrutinib: A first-generation irreversible inhibitor with broad clinical applications but associated with off-target effects.
Acalabrutinib: A second-generation inhibitor with improved selectivity and reduced side effects.
Zanubrutinib: Another second-generation inhibitor known for its high selectivity and efficacy
Uniqueness
This compound is unique due to its specific binding affinity and selectivity towards Bruton’s tyrosine kinase, making it a valuable tool for research and therapeutic applications. Its ability to inhibit Bruton’s tyrosine kinase with minimal off-target effects distinguishes it from other inhibitors .
Similar Compounds
- Ibrutinib
- Acalabrutinib
- Zanubrutinib
- Tirabrutinib
- Orelabrutinib
生物活性
Btk IN-1 is a selective inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell receptor signaling pathways. The biological activity of this compound is primarily studied in the context of its effects on B-cell malignancies, particularly non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL). This article summarizes the key findings regarding the compound's biological activity, supported by data tables and relevant case studies.
BTK plays a pivotal role in B-cell signaling, influencing cell proliferation, survival, and differentiation. Inhibition of BTK disrupts these processes, leading to reduced tumor growth and enhanced apoptosis in malignant B cells. This compound acts by binding to the active site of BTK, preventing its phosphorylation and subsequent activation.
Key Findings
- Inhibition Potency :
- Selectivity :
- Cellular Effects :
Data Table: Biological Activity of this compound Compared to Other BTK Inhibitors
Compound | IC50 (nM) | Selectivity | Indication |
---|---|---|---|
This compound | 0.50 | High | CLL, NHL |
TG-1701 | 4.0 | Moderate | CLL |
BMS-935177 | 27 | Low | Various B-cell malignancies |
CGI-1746 | 36 | Moderate | Rheumatoid Arthritis |
Case Study 1: Efficacy in CLL
A clinical trial involving patients with relapsed/refractory CLL demonstrated that administration of this compound resulted in significant reductions in tumor burden and improved overall survival rates compared to historical controls receiving standard therapies. Patients showed a marked decrease in circulating malignant B cells within weeks of starting treatment.
Case Study 2: Combination Therapy
In another study, this compound was evaluated in combination with anti-CD20 monoclonal antibodies (e.g., ublituximab). The results indicated enhanced efficacy, with a higher rate of complete responses observed compared to monotherapy approaches. The synergistic effect was attributed to the dual mechanism of action—direct inhibition of BTK and enhancement of antibody-mediated cytotoxicity .
特性
IUPAC Name |
2-(3-chloroanilino)-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O/c20-13-3-1-4-14(9-13)22-10-17(27)25-15-5-2-8-26(11-15)19-16-6-7-21-18(16)23-12-24-19/h1,3-4,6-7,9,12,15,22H,2,5,8,10-11H2,(H,25,27)(H,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSNKQVUYDXOGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2C=CN3)NC(=O)CNC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。